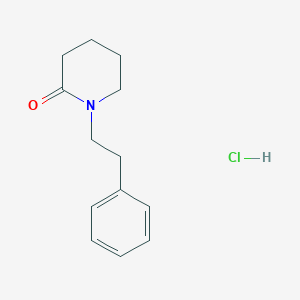
4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the 4th position, a phenyl group at the 1st position, and a carboxylic acid group at the 5th position of the imidazole ring. It is a versatile molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with glyoxal and ammonium acetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazole ring.
Another approach involves the use of 4-chlorophenylhydrazine and glyoxal in the presence of a base such as sodium acetate. The reaction mixture is heated to promote cyclization, resulting in the formation of the desired imidazole compound.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imidazole N-oxides or reduction to form imidazole derivatives with altered oxidation states.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) are used to facilitate these reactions.
Major Products Formed
Substitution: Formation of 4-substituted imidazole derivatives.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Esterification and Amidation: Formation of esters and amides of this compound.
科学研究应用
4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of functional materials, such as dyes, catalysts, and polymers.
作用机制
The mechanism of action of 4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and the carboxylic acid group can influence its binding affinity and specificity.
For example, as an enzyme inhibitor, the compound may interact with the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In receptor modulation, it may bind to receptor sites, altering signal transduction pathways and cellular responses.
相似化合物的比较
4-chloro-1-phenyl-1H-imidazole-5-carboxylic acid can be compared with other similar compounds, such as:
4-phenyl-1H-imidazole-5-carboxylic acid: Lacks the chlorine atom, which may result in different reactivity and biological activity.
4-chloro-1H-imidazole-5-carboxylic acid: Lacks the phenyl group, which can affect its chemical properties and applications.
1-phenyl-1H-imidazole-5-carboxylic acid: Lacks the chlorine atom, potentially altering its chemical reactivity and biological interactions.
The presence of the chlorine atom and the phenyl group in this compound makes it unique, providing specific chemical and biological properties that can be leveraged in various applications.
属性
分子式 |
C10H7ClN2O2 |
|---|---|
分子量 |
222.63 g/mol |
IUPAC 名称 |
5-chloro-3-phenylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-8(10(14)15)13(6-12-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
InChI 键 |
MTNIMCUFPQRNDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=NC(=C2C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


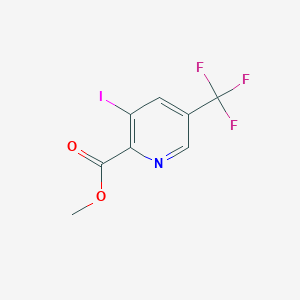
![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)

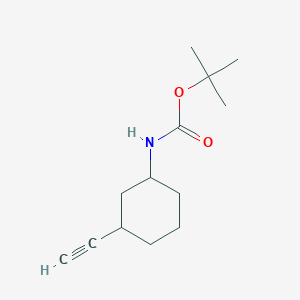
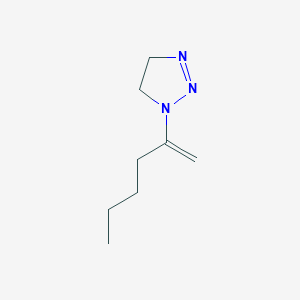
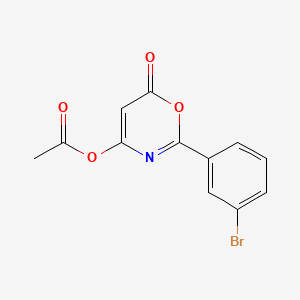
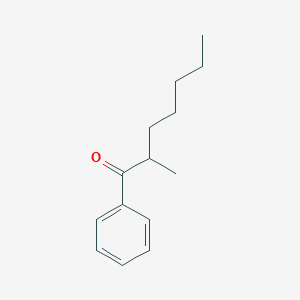
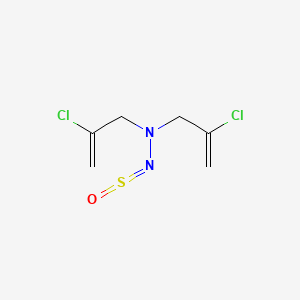
![1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole](/img/structure/B13987062.png)
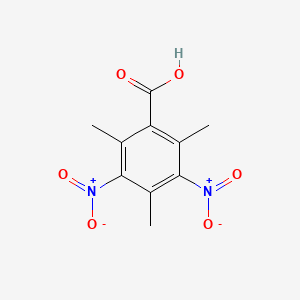
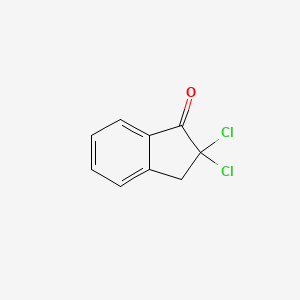
![4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13987070.png)

